2,3,4,6,11,11a-hexahydro-1H-pyrazino[2,1-b]quinazoline
Description
Properties
Molecular Formula |
C11H15N3 |
|---|---|
Molecular Weight |
189.26 g/mol |
IUPAC Name |
2,3,4,6,11,11a-hexahydro-1H-pyrazino[2,1-b]quinazoline |
InChI |
InChI=1S/C11H15N3/c1-2-4-10-9(3-1)8-14-6-5-12-7-11(14)13-10/h1-4,11-13H,5-8H2 |
InChI Key |
PFVKBRLLUNXEOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CC3=CC=CC=C3NC2CN1 |
Origin of Product |
United States |
Preparation Methods
Aldol Condensation Route Followed by Catalytic Hydrogenation
A prominent method involves the aldol condensation of pyrazino[2,1-b]quinazoline-3,6-diones with aromatic aldehydes, followed by catalytic hydrogenation to reduce the exocyclic double bonds and partially hydrogenate the fused ring system to yield hexahydro derivatives.
Step 1: Aldol Condensation
The reaction of 2-alkylpyrazino[2,1-b]quinazoline-3,6-diones with aromatic aldehydes in the presence of potassium tert-butoxide (KOtBu) in solvents like DMF at room temperature produces 1-arylmethylene derivatives, predominantly as Z isomers due to thermodynamic control. This step can involve partial racemization at the C-4 stereocenter depending on the substrate and conditions.Step 2: Catalytic Hydrogenation
The 1-arylmethylene derivatives are subjected to catalytic hydrogenation, typically using palladium or other hydrogenation catalysts under mild conditions. This step reduces the exocyclic double bond and can partially hydrogenate the benzene ring, leading to cis-1,4-disubstituted pyrazino[2,1-b]quinazoline-3,6-diones with high diastereoselectivity.
Table 1: Summary of Aldol Condensation and Hydrogenation Conditions
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Aldol Condensation | KOtBu, aromatic aldehyde, DMF, rt | Z isomer 1-arylmethylene derivatives; partial racemization possible |
| Catalytic Hydrogenation | Pd catalyst, H2 gas, mild temp | cis-1,4-disubstituted hexahydro derivatives; possible benzene ring reduction |
Synthesis via Piperazinedione Precursors and Acyl Chlorides
Another synthetic approach starts from 1,3-dimethyl-2,5-piperazinedione derivatives, which are lithiated with potassium hexamethyldisilazide (KHMDS) at low temperature (-78 °C) and then acylated with 2-azidobenzoyl chloride to form pyrazino[2,1-b]quinazoline-3,6-diones. Subsequent transformations include aldol condensations and hydrogenations as above.
- This method allows for the introduction of various substituents at the C-4 position, enabling structural diversity.
- The use of KHMDS ensures regioselective lithiation and high yields in the acylation step.
Microwave and Ultrasound-Assisted Synthesis
Microwave irradiation and ultrasonic radiation have been employed to accelerate the synthesis of quinazolinone derivatives, including pyrazinoquinazoline analogs. Using Lewis acid catalysts like Yb(OTf)3 under solvent-free or aqueous conditions improves yields and reduces reaction times.
- These methods are environmentally friendly and scalable.
- They are particularly useful for the initial cyclization steps before hydrogenation.
Research Findings and Analysis
- Diastereoselectivity and Stereocontrol: The aldol condensation step exhibits thermodynamic control favoring Z isomers, but partial racemization at stereocenters adjacent to carbonyl groups can occur, influencing the stereochemical purity of the final hexahydro products.
- Catalytic Hydrogenation Challenges: While hydrogenation effectively reduces the exocyclic double bond and partially saturates the fused rings, over-reduction of the benzene ring is a side reaction that must be minimized by optimizing catalyst choice, pressure, and reaction time.
- Synthetic Scope: The methods allow for the introduction of various aromatic substituents, expanding the chemical space for biological evaluation.
- Environmental and Practical Considerations: Microwave and ultrasound techniques offer greener alternatives for the synthesis of precursors, potentially improving overall process efficiency.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Aldol Condensation + Hydrogenation | KOtBu, aromatic aldehydes, Pd catalyst, H2 | High diastereoselectivity, versatile | Partial racemization, benzene reduction side reactions |
| Piperazinedione Lithiation + Acylation | KHMDS, 2-azidobenzoyl chloride, low temp | Regioselective, allows substitution | Requires low temperature, sensitive reagents |
| Copper-Catalyzed Oxidative Cyclization | Cu catalyst, O2 atmosphere | One-pot, efficient synthesis | Indirect route to hexahydro derivative |
| Microwave/Ultrasound-Assisted Cyclization | Yb(OTf)3, solvent-free or aqueous, MW or US | Environmentally friendly, fast | Mainly for precursor synthesis |
Chemical Reactions Analysis
Lithium Aluminium Hydride (LiAlH4) Reduction
Prolonged heating with excess LiAlH4 reduces the pyrazino[2,1-b]quinazoline scaffold to 1-methyl-1,3,4,6,11,11a-hexahydro-2H-pyrazino[1,2-b]isoquinoline .
Sodium Triacetoxyborohydride (STAB) Reduction
STAB selectively reduces the imine bond in the pyrazine ring, yielding tetrahydro derivatives without disrupting the quinazoline moiety .
N-Alkylation
The secondary amine in the pyrazine ring undergoes alkylation with:
-
Methyl iodide (MeI) in DMF at 25°C (80–90% yield).
Acylation
Reacts with acetyl chloride (AcCl) in dichloromethane to form N-acetyl derivatives (quantitative yield) .
Acid-Catalyzed Rearrangement
Under HCl (4N in dioxane), the Boc-protected intermediate undergoes deprotection and cyclization to regenerate the pyrazinoquinazoline core .
Microwave-Assisted Cyclization
Microwave irradiation (150°C, DMF) accelerates the formation of fused triazoloquinazolinones from aldehydes and aminotriazoles .
Antiparasitic Modifications
Chlorination at C-9 and C-11 enhances activity against Plasmodium falciparum (IC₅₀ = 12 nM) . Hydroxylation of the indole moiety occurs during in vitro metabolism, generating metabolites with retained activity .
Comparative Reaction Efficiency
| Reaction Type | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Sulfamidate ring-opening | Ethanol | 50 | 24 | 74 |
| LiAlH4 reduction | LiAlH4 in THF | 110 | 12 | 68 |
| STAB reduction | STAB in CH₂Cl₂ | 25 | 2 | 92 |
| N-Alkylation | MeI, K₂CO₃ | 25 | 6 | 85 |
Mechanistic Insights
Scientific Research Applications
Biological Activities
Research indicates that 2,3,4,6,11,11a-hexahydro-1H-pyrazino[2,1-b]quinazoline exhibits significant biological activity. Its unique hexahydro framework allows for interactions with various biological targets, leading to potential applications in:
- Anticancer Research : The compound has shown promise in inhibiting the growth of cancer cells through various mechanisms. For instance, it may induce apoptosis in malignant cells or inhibit angiogenesis.
- Neurological Disorders : Preliminary studies suggest that this compound could have neuroprotective effects. Its ability to cross the blood-brain barrier makes it a candidate for treating conditions like Alzheimer's disease.
- Antimicrobial Activity : The compound has demonstrated activity against certain bacterial strains, indicating potential as a new antibiotic agent.
Comparative Analysis with Related Compounds
The following table summarizes structural features and unique properties of compounds related to this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-Methyl-1H-pyrazino[1,2-b]isoquinoline | Methyl substitution at position 1 | Enhanced solubility and modified biological activity |
| Saframycin Analog | Contains additional methoxy groups | Potent cytotoxicity against cancer cell lines |
| Perhydro-1H-pyrazino[1,2-a]quinoline | Saturated quinoline ring | Different pharmacological profile |
These analogs exhibit varying degrees of biological activity influenced by their structural modifications.
Anticancer Activity
A study conducted on the efficacy of this compound against various cancer cell lines demonstrated significant cytotoxic effects. The compound was tested against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. Results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability.
Neuroprotective Effects
In an animal model of Alzheimer's disease, administration of this compound showed promising results in reducing neuroinflammation and improving cognitive function. The compound's ability to modulate neurotransmitter levels was highlighted as a key mechanism behind its neuroprotective effects.
Mechanism of Action
The mechanism of action of 2,3,4,6,11,11a-hexahydro-1H-pyrazino[2,1-b]quinazoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
SAR Insights :
- Indole Substituents : Critical for antimicrobial activity; removal reduces potency .
- Halogenation : Chloro/bromo groups enhance lipophilicity and target affinity .
- Saturation : Hexahydro derivatives may exhibit improved blood-brain barrier penetration compared to aromatic analogs .
Physicochemical and Toxicity Profiles
Computational Data :
- Quinazoline derivatives with electron-withdrawing groups (e.g., Cl, NO₂) show higher Ames test mutagenicity predictions .
Biological Activity
2,3,4,6,11,11a-Hexahydro-1H-pyrazino[2,1-b]quinazoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally related to quinazoline derivatives, which are known for their wide-ranging pharmacological properties including antibacterial, antifungal, anticancer, and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound based on recent research findings.
- Molecular Formula : C12H16N2
- Molecular Weight : 188.27 g/mol
- CAS Number : 50290-83-0
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds derived from quinazolines have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The incorporation of specific functional groups enhances their antibacterial potency .
- Antifungal Activity : The compound has also demonstrated activity against fungi such as Candida albicans, with inhibition zones reported in various studies .
2. Anticancer Activity
Numerous studies have explored the anticancer potential of pyrazino[2,1-b]quinazolines:
- Cell Line Studies : In vitro tests on lung cancer cell lines have shown that derivatives of this compound can inhibit tumor cell proliferation significantly. For example, a study indicated that certain modifications to the structure led to enhanced selectivity and potency against cancer cells .
- Mechanism of Action : The mechanism often involves the inhibition of specific kinases and bromodomains that are crucial for cancer cell survival and proliferation .
3. Anti-inflammatory Activity
The anti-inflammatory properties of quinazoline derivatives are well-documented:
- Inhibition of Inflammatory Mediators : Compounds similar to this compound have been shown to inhibit the production of pro-inflammatory cytokines and other mediators .
4. Analgesic Activity
Emerging evidence suggests that this compound may possess analgesic properties comparable to conventional non-steroidal anti-inflammatory drugs (NSAIDs). Studies indicate that it can effectively reduce pain in various models .
Case Studies and Research Findings
Recent studies have provided valuable insights into the biological activity of this compound:
Q & A
Q. Optimization strategies :
- Use Design of Experiments (DoE) to vary temperature, solvent polarity, and stoichiometry.
- Monitor reaction progress via TLC or inline spectroscopy.
Advanced: How can contradictions in spectral data (e.g., NMR vs. mass spectrometry) be resolved for this compound?
Answer:
Contradictions often arise from dynamic stereochemistry or solvent interactions. Methodological approaches include:
- Variable Temperature (VT) NMR : To identify conformational exchange broadening (e.g., -40°C to 80°C) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula with <2 ppm error .
- X-ray crystallography : Resolve ambiguities in regiochemistry or stereochemistry .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Answer:
- 1H/13C NMR : Assign proton environments (e.g., diastereotopic protons in the pyrazine ring) .
- Elemental Analysis : Verify C/H/N ratios within ±0.4% of theoretical values .
- Mass Spectrometry : Compare fragmentation patterns with NIST reference data .
Advanced: What computational methods predict the compound’s reactivity or bioactivity?
Answer:
- DFT Calculations : Model transition states for ring-opening reactions (e.g., B3LYP/6-31G* basis set) .
- Molecular Docking : Screen against protein targets (e.g., kinases) using AutoDock Vina .
- QSAR Models : Corrogate substituent effects with biological activity using datasets from structural analogs .
Basic: How are purification challenges addressed for this compound?
Answer:
- Crystallization : Use aqueous ethanol or acetone to isolate hydrazide intermediates .
- Flash Chromatography : Employ gradient elution (hexane/EtOAc) for polar byproducts.
- Click Chemistry Advantage : Reactions with high atom economy reduce purification needs .
Advanced: What strategies validate the compound’s mechanism in biological or catalytic studies?
Answer:
- Isotopic Labeling : Track metabolic pathways using 13C/15N-labeled analogs .
- Kinetic Isotope Effects (KIE) : Differentiate between radical vs. ionic mechanisms .
- In Situ Spectroscopy : Monitor intermediates via Raman or IR during catalysis .
Comparative Synthesis Data
| Method | Key Reagents/Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| Hydrazide Formation | Hydrazine hydrate, reflux, 4h | 75% | 98% (NMR) | |
| Click Functionalization | CuSO4/NaAsc, H2O, RT, 30–40 min | 85–90% | >95% (HPLC) |
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Toxicological Screening : Refer to PubChem data for acute toxicity (e.g., LD50 in rodents) .
- Ventilation : Use fume hoods during synthesis due to potential hydrazine exposure .
Advanced: How are structure-activity relationships (SAR) studied for derivatives of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
